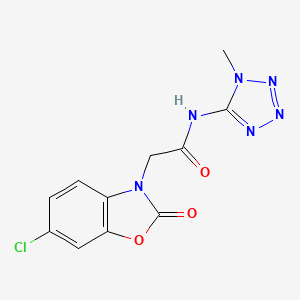
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, a tetrazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the benzoxazole derivative with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide (DMF).
Acetamide Group Addition: The final step involves the acylation of the tetrazole-substituted benzoxazole with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it into an amine derivative.
Substitution: The chloro group on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.
Major Products
Oxidation Products: Various oxidized benzoxazole derivatives.
Reduction Products: Amine derivatives of the tetrazole ring.
Substitution Products: Substituted benzoxazole derivatives with different functional groups replacing the chloro group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole and tetrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the tetrazole ring, which may result in different biological activities.
N-(1-methyl-1H-tetrazol-5-yl)acetamide: Lacks the benzoxazole ring, which may affect its chemical reactivity and biological properties.
2-(6-chloro-1,3-benzoxazol-2-yl)acetamide: Similar structure but without the oxo group, potentially leading to different chemical and biological behavior.
Uniqueness
The presence of both the benzoxazole and tetrazole rings in 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide makes it unique compared to other similar compounds. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C11H9ClN6O3 |
|---|---|
分子量 |
308.68 g/mol |
IUPAC 名称 |
2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN6O3/c1-17-10(14-15-16-17)13-9(19)5-18-7-3-2-6(12)4-8(7)21-11(18)20/h2-4H,5H2,1H3,(H,13,14,16,19) |
InChI 键 |
IFFUQPRRRYKAKP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)NC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11050901.png)
![N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B11050905.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)

![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)

![1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11050959.png)
![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)
